molecular formula C18H16BrClN6O B12626205 [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone

[5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B12626205
M. Wt: 447.7 g/mol
InChI Key: FMGCACIESUTUAH-UHFFFAOYSA-N
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Description

[5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of bromine, tetrazole, and piperazine moieties, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, followed by the introduction of the bromine and piperazine groups. Common reagents used in these reactions include brominating agents, tetrazole precursors, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone
  • [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone

Uniqueness

Compared to similar compounds, [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone exhibits unique properties due to the specific positioning of the bromine and chlorine atoms. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C18H16BrClN6O

Molecular Weight

447.7 g/mol

IUPAC Name

[5-bromo-2-(tetrazol-1-yl)phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H16BrClN6O/c19-13-4-5-17(26-12-21-22-23-26)16(10-13)18(27)25-8-6-24(7-9-25)15-3-1-2-14(20)11-15/h1-5,10-12H,6-9H2

InChI Key

FMGCACIESUTUAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

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